molecular formula C21H30Cl2N2O3 B2397681 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 479625-12-2

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2397681
CAS No.: 479625-12-2
M. Wt: 429.38
InChI Key: YEDWNQVDJUOKTE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form benzyl halide, which is then reacted with a base to form the benzyloxy intermediate.

    Introduction of the Piperazine Ring: The benzyloxy intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under suitable conditions to form the desired piperazine derivative.

    Formation of the Final Product: The piperazine derivative is then reacted with an appropriate epoxide or halohydrin to introduce the propanol group, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol or piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-3-(4-(2-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(Benzyloxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and pharmacological effects that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-25-21-10-6-5-9-20(21)23-13-11-22(12-14-23)15-19(24)17-26-16-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDWNQVDJUOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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